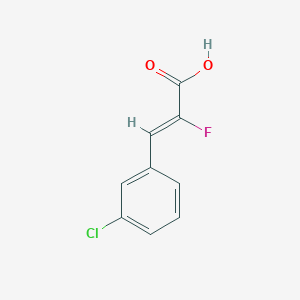

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid

Description

Properties

Molecular Formula |

C9H6ClFO2 |

|---|---|

Molecular Weight |

200.59 g/mol |

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |

InChI Key |

FIZXMBFEGMNOLU-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\F |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Heck Reaction

One of the primary methods for synthesizing fluorinated compounds like (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid involves the Heck reaction. This palladium-catalyzed reaction is commonly used to form carbon-carbon bonds between aryl halides and olefins. For the synthesis of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid, a similar approach could be adapted using 3-chlorobromobenzene and a fluorinated acrylic acid ester as starting materials.

Knoevenagel Condensation

Another method for synthesizing compounds with a similar structure involves the Knoevenagel condensation. This reaction is typically used to form α,β-unsaturated acids from aldehydes and active methylene compounds. However, adapting this method for (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid would require a fluorinated aldehyde and an appropriate active methylene compound.

Knoevenagel Condensation Conditions:

- Base: Pyridine or piperidine.

- Solvent: Ethanol or toluene.

- Temperature: Reflux conditions.

Fluorination Methods

Direct fluorination of a pre-formed propenoic acid derivative is another approach. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). However, controlling the regioselectivity and stereoselectivity of fluorination can be challenging.

- Fluorinating Agent: Selectfluor or NFSI.

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Room temperature to 0°C.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Heck Reaction | High yield, versatile starting materials | Requires palladium catalyst, potential for side reactions |

| Knoevenagel Condensation | Simple setup, cost-effective | Limited applicability for fluorinated compounds, harsh conditions |

| Fluorination Methods | Direct introduction of fluorine, flexible conditions | Difficulty in controlling regio- and stereoselectivity |

Detailed Research Outcomes

Research on the synthesis of fluorinated compounds highlights the importance of efficient catalysts and mild conditions to achieve high yields and purity. For (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid, optimizing the Heck reaction conditions appears to be a promising approach due to its versatility and potential for high yields.

Yield Optimization

Optimizing the yield of the Heck reaction involves adjusting the catalyst loading, ligand choice, and reaction conditions. Studies have shown that using a low palladium catalyst loading (around 0.01 mol%) with appropriate ligands can significantly enhance the yield while minimizing costs and environmental impact.

Stereoselectivity

Achieving the desired Z-configuration in (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is crucial. The Heck reaction can provide good stereoselectivity under optimized conditions, but careful control of reaction parameters such as temperature and solvent is necessary.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and chlorophenyl group allows the compound to engage in unique binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of (2Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid with similar compounds:

Key Observations:

- Boiling Point and Density: The 3-chloro-3-phenyl analog () exhibits a boiling point of 296.4°C and density of 1.306 g/cm³, likely due to stronger van der Waals forces from the chlorine and phenyl groups .

- Acidity: Fluorine’s electronegativity increases acidity compared to non-fluorinated analogs. The 3-chlorophenyl group further stabilizes the deprotonated form via resonance.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s Z-configuration facilitates intramolecular hydrogen bonding between the carboxylic acid and fluorine, as observed in 4LW (). Graph-set analysis () predicts chains or dimers via O–H···O/F interactions, critical for crystal stability . In contrast, the acetamido derivative () forms additional N–H···O bonds, altering solubility and melting behavior .

Biological Activity

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid, also known as a derivative of fluoroacrylic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is , with a molecular weight of approximately 198.62 g/mol. The compound features a vinyl group adjacent to a chlorophenyl moiety and a fluorine atom, which contribute to its reactivity and biological interactions.

The biological activity of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Interaction : It may interact with various cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines by inducing apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid:

- In vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in breast and lung cancer models. The IC50 values ranged from 10 to 25 µM, indicating potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : In vitro assays revealed that (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid inhibited the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Studies

-

Case Study in Oncology :

- A study published in Cancer Research evaluated the effects of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic.

-

Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated a marked reduction in bacterial load in treated subjects, highlighting its potential application in treating resistant infections.

Safety and Toxicology

While preliminary findings are promising, further toxicological studies are necessary to evaluate the safety profile of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid. Current data suggest moderate toxicity at high concentrations; therefore, dosage optimization will be critical for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.